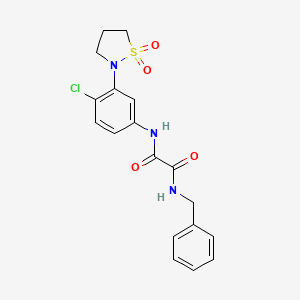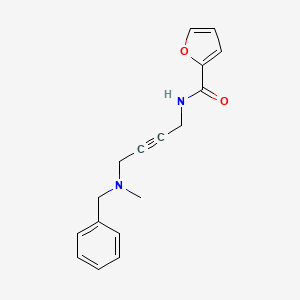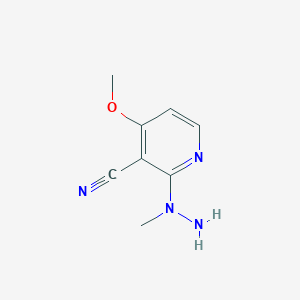
3-Chloro-1-methylpyrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methylpyrazin-1-ium iodide: is a chemical compound with the molecular formula C5H6ClIN2. It is a quaternary ammonium salt derived from pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyrazine ring, with an iodide counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methylation of Pyrazine: The synthesis typically begins with the methylation of pyrazine to form 1-methylpyrazine.
Chlorination: The next step involves the chlorination of 1-methylpyrazine to introduce a chlorine atom at the third position, resulting in 3-chloro-1-methylpyrazine.
Quaternization: Finally, the quaternization of 3-chloro-1-methylpyrazine with an iodide source, such as methyl iodide, yields 3-Chloro-1-methylpyrazin-1-ium iodide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-1-methylpyrazin-1-ium iodide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to facilitate these processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-1-methylpyrazin-1-ium iodide or 3-amino-1-methylpyrazin-1-ium iodide can be formed.
Oxidation Products: Oxidation may yield compounds like 3-chloro-1-methylpyrazine N-oxide.
Reduction Products: Reduction can lead to the formation of 3-chloro-1-methylpyrazine.
Applications De Recherche Scientifique
Chemistry:
Catalysis: It is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Pharmaceuticals: It is investigated for its role in drug development, particularly in designing compounds with enhanced bioavailability.
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Agriculture: It has applications in the formulation of agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of 3-Chloro-1-methylpyrazin-1-ium iodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. In antimicrobial applications, it targets microbial cell membranes, causing increased permeability and cell lysis. In catalysis, it acts by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.
Comparaison Avec Des Composés Similaires
1-Methylpyrazin-1-ium iodide: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloropyrazin-1-ium iodide: Lacks the methyl group, affecting its electronic properties and reactivity.
1-Methyl-3-bromopyrazin-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
Uniqueness: 3-Chloro-1-methylpyrazin-1-ium iodide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.
Propriétés
IUPAC Name |
3-chloro-1-methylpyrazin-1-ium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN2.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTRLFHYQLTSDP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)Cl.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)
![5-(1,2-benzoxazol-3-ylmethylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2419118.png)
![4,5-Dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2419121.png)


![2-(4-Methoxyphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2419125.png)
![7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B2419126.png)





![3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2419138.png)

